molecular formula C10H16N2O B13042405 (1S)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine

(1S)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine

Cat. No.: B13042405
M. Wt: 180.25 g/mol
InChI Key: NDOQYBATTZCKML-MRVPVSSYSA-N
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Description

(1S)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine is a chiral diamine featuring a phenyl ring substituted with a methoxy group at the 6-position and a methyl group at the 2-position.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1S)-1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3/t8-/m1/s1

InChI Key

NDOQYBATTZCKML-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC)[C@@H](CN)N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related ethane-1,2-diamine derivatives:

Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Stability/Synthesis Challenges
(1S)-1-(6-Methoxy-2-methylphenyl)ethane-1,2-diamine 6-methoxy, 2-methyl C₁₀H₁₆N₂O 180.25 (calc) Not explicitly reported Likely synthesized via reductive amination; methoxy group may introduce thermal instability
(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine (1213011-77-8) 6-fluoro, 2-CF₃ C₉H₁₀F₄N₂ 222.18 Higher lipophilicity due to CF₃ group; no reported bioactivity Electron-withdrawing groups may stabilize against degradation
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (789429-61-4) 3-CF₃ C₉H₁₁F₃N₂ 204.19 Used in material science (e.g., ZnO nanorod growth) Enhanced solubility in polar solvents
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (58520-03-9) 4-methoxy on both phenyl rings C₁₆H₂₀N₂O₂ 284.34 Solid, white crystalline; chiral ligand in coordination chemistry Symmetrical structure aids crystallization
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine (1153971-83-5) 2,4-dimethyl C₁₀H₁₆N₂ 164.25 Lower steric hindrance; potential for higher reactivity Methyl groups improve thermal stability

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